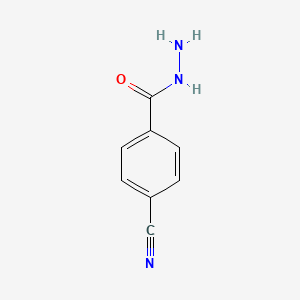

4-Cyanobenzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyanobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(12)11-10/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWRZYGGTHXGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332442 | |

| Record name | 4-cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43038-36-4 | |

| Record name | 4-cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyanobenzohydrazide basic properties

An In-depth Technical Guide to the Core Properties of 4-Cyanobenzohydrazide for Researchers and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its structure, featuring a hydrazide moiety attached to a cyanophenyl ring, provides two reactive centers that can be selectively functionalized. This unique arrangement makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds and hydrazone derivatives with potential therapeutic applications.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and professionals in drug development.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application in synthesis. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃O | [3][4] |

| Molecular Weight | 161.16 g/mol | [1][3][4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 202-203 °C | [4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 43038-36-4 | [1][3] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers. | [5] |

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through the hydrazinolysis of a suitable precursor, typically methyl 4-cyanobenzoate.[2] This method is favored due to the high reactivity of hydrazine towards the ester carbonyl group and the straightforward purification of the resulting hydrazide.

Causality Behind Experimental Choices:

-

Precursor Selection : Methyl 4-cyanobenzoate is the ideal starting material. The methyl ester is sufficiently reactive for nucleophilic attack by hydrazine, and its precursor, 4-cyanobenzoic acid, is commercially available.[2]

-

Solvent : An alcoholic solvent like ethanol or methanol is typically used because it effectively dissolves the starting ester and is compatible with hydrazine hydrate.[2][6]

-

Reaction Conditions : The reaction can often proceed at room temperature, but refluxing is commonly employed to increase the reaction rate and drive it to completion, ensuring a high yield.[2]

Experimental Protocol: Synthesis via Hydrazinolysis[2]

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-cyanobenzoate (1 equivalent) in ethanol.

-

Addition of Hydrazine : To the stirred solution, add hydrazine hydrate (typically 1.5 to 2 equivalents) dropwise. The excess hydrazine ensures the complete consumption of the ester.

-

Reaction : Stir the reaction mixture. The reaction can be performed at room temperature for 12 hours or refluxed for several hours to expedite the process.[2] Progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation : Upon completion, cool the reaction mixture to room temperature. The product, this compound, often precipitates out of the solution.

-

Purification : Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol or water to remove any unreacted hydrazine and other impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

-

Drying : Dry the purified white solid under vacuum to obtain the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectral Data and Structural Characterization

Confirming the identity and purity of synthesized this compound is critical. This is achieved through standard spectroscopic techniques. While raw spectra are database-dependent, the expected characteristic signals are well-defined by the molecule's structure.[7][8]

-

Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying key functional groups.

-

N-H Stretching : Two distinct bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

-

C=O Stretching (Amide I) : A strong, sharp absorption band should appear around 1650-1670 cm⁻¹, characteristic of the amide carbonyl group.[9][10]

-

C≡N Stretching : A sharp, medium-intensity peak is expected in the 2220-2230 cm⁻¹ region, confirming the presence of the nitrile group.

-

Aromatic C-H Stretching : Signals will appear just above 3000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic protons (typically two doublets in the 7.5-8.0 ppm range, characteristic of a para-substituted benzene ring), a broad singlet for the two -NH₂ protons, and another broad singlet for the -NH proton. The exact chemical shifts of the amine and amide protons can vary and are exchangeable with D₂O.

-

¹³C NMR : The carbon NMR will show signals for the aromatic carbons, the nitrile carbon (typically around 118 ppm), and the carbonyl carbon (around 165 ppm).[11]

-

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from its two reactive sites: the nucleophilic hydrazide group and the versatile cyano group.[2] This dual functionality makes it a cornerstone intermediate in medicinal chemistry.

Formation of Hydrazide-Hydrazones

The most prominent reaction of this compound is its condensation with aldehydes and ketones to form hydrazide-hydrazone derivatives.[12][13] This reaction is a cornerstone of combinatorial chemistry and drug discovery.

-

Mechanism & Rationale : The terminal nitrogen of the hydrazide group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent dehydration step yields the stable hydrazone C=N bond. This reaction is highly efficient and allows for the facile introduction of a wide variety of substituents (R¹ and R²), enabling the systematic exploration of a compound's structure-activity relationship (SAR).[14] Hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13]

-

General Protocol: Hydrazone Synthesis [15]

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) is often added to facilitate the dehydration step.

-

Stir the mixture at room temperature or reflux for a period ranging from a few minutes to several hours, monitoring by TLC.

-

Upon completion, the hydrazone product often precipitates and can be collected by filtration.

-

Synthesis of Heterocyclic Scaffolds

This compound is a key precursor for synthesizing various five- and six-membered heterocyclic rings, which are privileged structures in many approved drugs.[6][16]

-

Examples :

-

1,3,4-Oxadiazoles : Cyclization with reagents like acetic anhydride can yield oxadiazole derivatives.[6]

-

Pyrazoles : Reaction with 1,3-dicarbonyl compounds leads to the formation of pyrazole rings.

-

Triazoles : Can be formed through various multi-step synthetic pathways starting from the hydrazide.

-

The cyano group itself is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions, further expanding the synthetic possibilities.[2]

Logical Workflow in Drug Discovery

Caption: Role of this compound in generating diverse chemical libraries.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[17][18]

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17][19]

-

Handling : Avoid creating dust and avoid inhalation of vapors or dust.[18] Use in a well-ventilated area or a chemical fume hood. Keep away from sources of ignition.[17]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Some suppliers recommend refrigerated storage.[17]

-

First Aid :

-

In case of eye contact : Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[17][18]

-

In case of skin contact : Wash off with soap and plenty of water.[17][18]

-

If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[18]

-

If swallowed : Rinse mouth with water and consult a physician. Do not induce vomiting.[18]

-

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. It may require disposal at a licensed professional waste disposal service.[18]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis, coupled with the distinct reactivity of its hydrazide and cyano functional groups, makes it an indispensable tool for medicinal chemists and materials scientists. Its primary application in the construction of hydrazones and diverse heterocyclic systems provides a reliable pathway for generating novel molecular entities for drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in a research setting.

References

-

This compound | C8H7N3O | CID 456732 - PubChem . National Center for Biotechnology Information. [Link]

-

Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide . MDPI. [Link]

-

MSDS of this compound - Capot Chemical . Capot Chemical. [Link]

-

This compound - MySkinRecipes . MySkinRecipes. [Link]

-

Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide . Semantic Scholar. [Link]

-

Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC . National Center for Biotechnology Information. [Link]

-

Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives . Chemical Methodologies. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC . National Center for Biotechnology Information. [Link]

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC . National Center for Biotechnology Information. [Link]

-

Spectral Information - PubChem . National Center for Biotechnology Information. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives - Chemical Methodologies . Chemical Methodologies. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC . National Center for Biotechnology Information. [Link]

-

Novel hydrazide–hydrazones obtained from 4-aminobenzoic acid hydrazide... - ResearchGate . ResearchGate. [Link]

-

(PDF) Utility of 4-(isatin-3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds - ResearchGate . ResearchGate. [Link]

-

4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem . National Center for Biotechnology Information. [Link]

-

Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed . National Center for Biotechnology Information. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI . MDPI. [Link]

-

Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC . National Center for Biotechnology Information. [Link]

-

Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed . National Center for Biotechnology Information. [Link]

- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents.

-

For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information . Royal Society of Chemistry. [Link]

-

4-aminobenzohydrazide - ChemBK . ChemBK. [Link]

-

Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PubMed Central . National Center for Biotechnology Information. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H7N3O | CID 456732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 4-cyano-, hydrazide (9CI) | 43038-36-4 [amp.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chemmethod.com [chemmethod.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemmethod.com [chemmethod.com]

- 16. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. combi-blocks.com [combi-blocks.com]

- 18. capotchem.com [capotchem.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Structure Elucidation of 4-Cyanobenzohydrazide

Abstract

The definitive structural characterization of chemical entities is a cornerstone of modern drug discovery and materials science.[1] The biological activity and physicochemical properties of a compound are intrinsically linked to its precise molecular architecture.[2] This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 4-Cyanobenzohydrazide (C₈H₇N₃O), a versatile synthetic intermediate used in the development of novel therapeutics and functional materials.[3][4] We move beyond a simple recitation of procedures to deliver an integrated analytical strategy, emphasizing the synergistic interplay between chromatographic and spectroscopic techniques. Each step is presented with its underlying scientific rationale, ensuring a self-validating system from initial purity assessment to final three-dimensional structural confirmation. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for structural verification.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a benzonitrile moiety and a hydrazide group. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis.[3] The electron-withdrawing cyano group influences the molecule's electronic properties, while the reactive hydrazide functional group allows for the construction of diverse heterocyclic scaffolds like pyrazoles and oxadiazoles, which are prevalent in many pharmaceutical agents.[4][5] Its derivatives have shown potential as antimicrobial and anticancer agents.[3] Given its role as a critical precursor, verifying the absolute structural integrity of this compound is not merely an academic exercise; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of downstream applications. This guide establishes a gold-standard protocol for its complete characterization.

Foundational Analysis: Purity and Initial Characterization

Synthesis and Physicochemical Properties

This compound is typically synthesized via the hydrazinolysis of an appropriate ester, such as methyl 4-cyanobenzoate, with hydrazine hydrate.[6] The resulting product should be a white to off-white crystalline solid.[3] Key physical constants serve as the first line of quality control.

| Property | Expected Value | Source(s) |

| Molecular Formula | C₈H₇N₃O | [7] |

| Molecular Weight | 161.16 g/mol | [7][8] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 202-203 °C | [8] |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the purity of non-volatile organic compounds. A reverse-phase method provides excellent separation of the polar analyte from less polar impurities.

Experimental Protocol: HPLC Purity Analysis

-

System Preparation: Use a calibrated HPLC system with a UV detector.

-

Column: C18 silica column (e.g., 5 µm particle size, 4.6 x 250 mm).[9]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[9]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[9]

-

Gradient Elution: Begin with a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes to ensure elution of all components.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at 254 nm, where the benzonitrile chromophore exhibits strong absorbance.

-

Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of water:acetonitrile at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is expressed as the area percentage of the main peak. A research-grade sample should exhibit ≥98% purity.

Spectroscopic Elucidation: Mapping the Molecular Framework

Spectroscopic methods provide detailed information about the functional groups and atomic connectivity within the molecule.[10] The combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) allows for a comprehensive two-dimensional structural assignment.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational frequencies of functional groups.[11] For this compound, the key is to confirm the presence of the nitrile, amide-like carbonyl, and N-H bonds.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to known frequencies for the expected functional groups.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H (Hydrazide) | Stretching | 3300 - 3200 (often two bands) | Confirms the -NHNH₂ moiety.[12] |

| Aromatic C-H | Stretching | 3100 - 3000 | Indicates protons on the benzene ring.[13] |

| C≡N (Nitrile) | Stretching | 2240 - 2215 | A sharp, strong band confirming the cyano group.[13][14] |

| C=O (Amide I) | Stretching | 1680 - 1650 | Characteristic of the hydrazide carbonyl group.[14] |

| N-H (Amide II) | Bending | 1640 - 1550 | Coupled N-H bending and C-N stretching. |

| Aromatic C=C | Stretching | ~1600, ~1500, ~1450 | Skeletal vibrations of the benzene ring.[13] |

| p-Substitution | C-H Out-of-plane bend | 870 - 830 | Strong band indicative of 1,4-disubstitution on the benzene ring.[13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[15] ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for hydrazides as it allows for the clear observation of exchangeable N-H protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are sufficient.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign chemical shifts (δ) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected NMR Data (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

|---|---|---|---|---|

| ¹H | ~10.0 | Broad Singlet | 1H | -C(=O)NH- : The amide proton, typically downfield and broadened due to quadrupole coupling and exchange. |

| ¹H | ~7.9 | Doublet (AA'BB') | 2H | Aromatic H (ortho to C=O) : Deshielded by the adjacent electron-withdrawing carbonyl group. |

| ¹H | ~7.8 | Doublet (AA'BB') | 2H | Aromatic H (ortho to C≡N) : Deshielded by the adjacent electron-withdrawing cyano group. |

| ¹H | ~4.6 | Broad Singlet | 2H | -NH₂ : The terminal amine protons, chemical shift is variable and often exchanges with D₂O. |

| ¹³C | ~165 | Singlet | - | C=O : The carbonyl carbon, characteristic chemical shift for an amide/hydrazide.[14] |

| ¹³C | ~137 | Singlet | - | Aromatic C (ipso to C=O) : Quaternary carbon, downfield due to attachment to the carbonyl. |

| ¹³C | ~133 | Singlet | - | Aromatic CH (ortho to C≡N) |

| ¹³C | ~129 | Singlet | - | Aromatic CH (ortho to C=O) |

| ¹³C | ~118 | Singlet | - | C≡N : The nitrile carbon.[14] |

| ¹³C | ~115 | Singlet | - | Aromatic C (ipso to C≡N) : Quaternary carbon. |

The AA'BB' pattern in the ¹H NMR spectrum is definitive proof of a 1,4-disubstituted aromatic ring. The integration values (2H:2H) confirm this symmetry.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[16] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: HRMS Analysis (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the observation of the molecular ion.[17] ESI in positive ion mode is typically effective.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its exact mass to the theoretical value calculated for C₈H₇N₃O.

| Ion | Theoretical m/z | Observed m/z | Rationale |

| [C₈H₈N₃O]⁺ ([M+H]⁺) | 162.0662 | Within 5 ppm | Confirms the molecular formula and molecular weight. |

| [C₇H₅N₂O]⁺ | 133.0402 | Often observed | Corresponds to the loss of the terminal -NH₂ group. |

| [C₇H₄NO]⁺ | 118.0293 | Often observed | Corresponds to the loss of the entire hydrazino group (-NHNH₂). |

| [C₇H₄N]⁺ | 90.0344 | Often observed | Corresponds to the subsequent loss of CO from the m/z 118 fragment. |

Definitive Structure Confirmation: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides a robust hypothesis for the structure, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional representation of the molecule in the solid state.[2] It serves as the ultimate arbiter of structure, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Crystal Growth (Slow Evaporation)

-

Purity: Ensure the starting material is of the highest possible purity (ideally >99% by HPLC) as impurities can inhibit crystallization.

-

Solvent Screening: In small vials, test the solubility of this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF).[18] The ideal solvent is one in which the compound is moderately soluble.

-

Crystal Growth: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature or with gentle warming.

-

Evaporation: Loosely cover the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. Slow evaporation of the solvent over several days to weeks should yield single crystals suitable for diffraction. A co-solvent system (e.g., chloroform/cyclohexane) can also be effective.[19]

-

Data Collection & Refinement: Once a suitable crystal is obtained, it is mounted on a diffractometer. X-ray diffraction data is collected, and the resulting electron density map is used to solve and refine the molecular structure.[2]

Integrated Data Synthesis and Validation

The trustworthiness of a structure elucidation protocol lies in the convergence of all analytical data. Each technique should independently and collectively support the proposed structure.

Logical Workflow for Structural Validation

Sources

- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. chemmethod.com [chemmethod.com]

- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H7N3O | CID 456732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic acid, 4-cyano-, hydrazide (9CI) | 43038-36-4 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemical structure elucidation: Significance and symbolism [wisdomlib.org]

- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. mdpi.com [mdpi.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. mdpi.com [mdpi.com]

4-Cyanobenzohydrazide CAS number 43038-36-4

An In-depth Technical Guide to 4-Cyanobenzohydrazide: A Versatile Scaffold in Modern Chemistry

Introduction

This compound (CAS No. 43038-36-4) is a bifunctional organic molecule that has emerged as a cornerstone in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure is characterized by a benzene ring substituted with a cyano (-C≡N) group and a hydrazide (-CONHNH₂) moiety at the para position. This unique arrangement imparts a rich chemical reactivity, making it a highly valuable starting material and intermediate.[1][2] The hydrazide group serves as a versatile handle for constructing a wide array of derivatives, most notably hydrazones, while the electron-withdrawing cyano group modulates the electronic properties of the aromatic ring and offers a site for further chemical transformations.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, synthesis, reactivity, and diverse applications of this compound, offering field-proven insights and detailed experimental frameworks.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

Key Properties

| Property | Value | Source |

| CAS Number | 43038-36-4 | [3] |

| Molecular Formula | C₈H₇N₃O | [3][4] |

| Molecular Weight | 161.16 g/mol | [1][3][4] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 202-203 °C | [4] |

| IUPAC Name | This compound | [3] |

| Density | 1.28±0.1 g/cm³ (Predicted) | [4] |

| Storage | Store in a dry, sealed place, inert atmosphere, at 2-8°C or room temperature. | [1][4][5] |

GHS Hazard and Safety Information

This compound is classified as hazardous and requires careful handling.[3] All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5]

-

Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), and may be toxic or harmful if inhaled (H331/H332).[3]

-

Precautionary Measures: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5] In case of contact, wash the affected area with plenty of soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[5]

-

Storage Conditions: Keep in a dark place, under an inert atmosphere, and in a tightly sealed container.[4]

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the reaction of an ester of 4-cyanobenzoic acid with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard method for preparing hydrazides.[6][7]

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from Methyl 4-cyanobenzoate

This protocol describes a typical lab-scale synthesis. The causality behind using an ester (methyl 4-cyanobenzoate) is its higher reactivity towards nucleophilic attack by hydrazine compared to the corresponding carboxylic acid, which would undergo a less favorable acid-base reaction. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-cyanobenzoate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (typically 1.5-3 equivalents) dropwise. The excess hydrazine ensures the reaction goes to completion.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product, this compound, will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain a white crystalline solid.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed:

-

FT-IR Spectroscopy: Used to identify the key functional groups. Expected characteristic peaks include C≡N stretching (nitrile), N-H stretching (amine), C=O stretching (amide), and aromatic C-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons and the -NH and -NH₂ protons. The ¹³C NMR will show signals for the nitrile carbon, carbonyl carbon, and the aromatic carbons.[8]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound by identifying the molecular ion peak.

-

Melting Point Analysis: A sharp melting point range close to the literature value (202-203 °C) indicates high purity.[4]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups.

The Hydrazide Moiety: Gateway to Hydrazones

The hydrazide functional group is a potent nucleophile, readily reacting with electrophilic carbonyl compounds such as aldehydes and ketones. This condensation reaction is the most common and powerful application of this compound, leading to the formation of stable hydrazone linkages (R₂C=N-NH-).[9][10]

This reaction is typically catalyzed by a small amount of acid and proceeds by a nucleophilic addition-elimination mechanism. The hydrazone derivatives of this compound are extensively explored in drug discovery due to their diverse biological activities and their role in bioconjugation strategies.[1][9]

Caption: Reaction scheme for the synthesis of hydrazone derivatives.

The Cyano Group: A Modulator and Synthetic Handle

The cyano group is a strong electron-withdrawing group, which influences the electronic environment of the entire molecule.[2] This property can be crucial for modulating the binding affinity of derivative compounds to biological targets. Furthermore, the cyano group itself is a versatile synthetic precursor. It can be:

-

Hydrolyzed: To form an amide and subsequently a carboxylic acid.

-

Reduced: To produce a primary amine (-CH₂NH₂).

-

Used in Cycloadditions: To form various heterocyclic rings, a key strategy in "click chemistry".[11]

This dual functionality allows for the creation of large, diverse libraries of compounds from a single, readily accessible intermediate.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a critical intermediate in the synthesis of biologically active molecules.[1]

Intermediate for Biologically Active Heterocycles

Many FDA-approved drugs contain heterocyclic scaffolds. Hydrazides are key precursors for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.[12] For instance, the intramolecular cyclization of acyl-thiosemicarbazides (derived from this compound) can yield triazoles, while reaction with agents like acetic anhydride can lead to oxadiazoles.[12]

Scaffold for Novel Drug Candidates

Researchers have synthesized and evaluated numerous derivatives of this compound for a range of therapeutic targets:

-

Enzyme Inhibition: Hydrazide-hydrazones have been investigated as inhibitors for various enzymes. For example, analogs like 4-aminobenzoic acid hydrazide have been shown to be potent, mechanism-based inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.[13][14][15] This suggests that derivatives of this compound could be explored for similar activities.

-

Antimicrobial and Anticancer Agents: The hydrazone linkage is a common feature in compounds with demonstrated antibacterial, antifungal, and anticancer properties.[1] The ability to easily condense this compound with various aldehydes allows for the rapid generation of compound libraries for screening against these diseases.[16]

-

Antiglycation Agents: Certain benzoylhydrazone derivatives have shown potent antiglycation activity, which is relevant for combating complications associated with diabetes.[17]

Bioconjugation and Materials Science

The formation of hydrazone bonds is utilized in medical biotechnology to link drugs to antibodies, creating Antibody-Drug Conjugates (ADCs). The hydrazone bond is advantageous because it is relatively stable at the neutral pH of blood but can be cleaved in the more acidic environment inside target cells (e.g., lysosomes), releasing the drug where it is needed.[9] Additionally, this compound and its derivatives are used in materials science for the preparation of specialized polymers and coatings.[1]

Conclusion

This compound, CAS 43038-36-4, is far more than a simple chemical intermediate. Its robust synthesis, well-defined reactivity, and bifunctional nature make it an exceptionally powerful tool in the arsenal of medicinal and synthetic chemists. The ease with which it can be converted into diverse libraries of hydrazones and other heterocyclic compounds ensures its continued relevance in the quest for novel therapeutics and advanced materials. As drug discovery methodologies like computer-aided drug design (CADD) and combinatorial chemistry continue to evolve, the demand for versatile and reliable building blocks like this compound is set to increase, solidifying its position as a key scaffold for future innovation.[18]

References

-

PubChem. This compound | C8H7N3O | CID 456732. [Link]

-

Capot Chemical. (2018). MSDS of this compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. Hydrazone. [Link]

-

Al-Amiery, A. A. (2012). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Organic Chemistry International. [Link]

-

Rezaee Zavareh, E., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research. [Link]

-

Al-Sanea, M. M., et al. (2022). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. [Link]

-

Giurg, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Kettle, A. J., et al. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal. [Link]

- Google Patents.

-

Boren, B. C., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Kettle, A. J., et al. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. PMC. [Link]

-

Abu-Irhayem, E., et al. (2011). 4-Aminobenzoic acid hydrazide inhibition of microperoxidase-11: catalytic inhibition by reactive metabolites. Archives of Biochemistry and Biophysics. [Link]

-

Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. [Link]

-

ResearchGate. (2017). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. [Link]

- Google Patents. CN101157629A - Method for preparing p-carboxyl phenylhydrazine.

-

Maniak, H., et al. (2022). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Journal of Fungi. [Link]

-

ResearchGate. (2018). Synthesis, structure analysis, biological activity and molecular docking studies of some hydrazones derived from 4-aminobenzohydrazide. [Link]

-

Al-Ostoot, F. H., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch. [Link]

-

ResearchGate. (2020). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. [Link]

-

Chen, Y., et al. (2022). Computer-Aided Drug Design Boosts RAS Inhibitor Discovery. International Journal of Molecular Sciences. [Link]

-

Wang, H., et al. (2023). Synthesis, Structural Characterization, and Hydrogen Release of Al-Based Amidoboranes Derived from MAlH4 (Li, Na)-BH3NH2CH2CH2NH2BH3. Inorganics. [Link]

-

Akiyama, H., et al. (2024). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. Analytical and Bioanalytical Chemistry. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H7N3O | CID 456732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 4-cyano-, hydrazide (9CI) | 43038-36-4 [amp.chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrazone - Wikipedia [en.wikipedia.org]

- 10. soeagra.com [soeagra.com]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemmethod.com [chemmethod.com]

- 13. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Aminobenzoic acid hydrazide inhibition of microperoxidase-11: catalytic inhibition by reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

4-Cyanobenzohydrazide molecular weight and formula

An In-depth Technical Guide to 4-Cyanobenzohydrazide for Advanced Research and Development

Abstract

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry, organic synthesis, and materials science. Characterized by the presence of a reactive hydrazide moiety and a versatile cyano group, it serves as a crucial building block for a diverse array of complex chemical structures. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its primary applications, with a focus on the causal factors driving its utility in drug development and chemical research.

Core Molecular and Physical Properties

This compound is a white to off-white solid organic compound.[1] Its structure incorporates a benzene ring substituted with a cyano (-C≡N) group and a hydrazide (-CONHNH₂) group at the para (1,4) positions. This unique arrangement of functional groups dictates its chemical reactivity and utility. The fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | [2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 43038-36-4 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NN)C#N | [2] |

Synthesis and Characterization

The most common and efficient laboratory-scale synthesis of this compound involves the hydrazinolysis of a corresponding ester, typically methyl 4-cyanobenzoate. This method is favored for its high yield and relatively straightforward procedure.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing benzohydrazide derivatives.[3]

Objective: To synthesize this compound from methyl 4-cyanobenzoate.

Materials:

-

Methyl 4-cyanobenzoate

-

Hydrazine hydrate (80% or higher)

-

Methanol or Ethanol (reagent grade)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers, Buchner funnel, filter paper

-

Deionized water

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, combine methyl 4-cyanobenzoate (e.g., 0.1 mol) with 100 mL of ethanol. Add a magnetic stir bar.

-

Reagent Addition: While stirring, add an excess of hydrazine hydrate (e.g., 0.3 to 0.5 mol) to the flask.

-

Expert Insight: Using an excess of hydrazine hydrate is crucial. It ensures the complete consumption of the starting ester, driving the equilibrium towards the product and simplifying purification.

-

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator.

-

Precipitation: Cool the concentrated mixture in an ice bath. The product, this compound, will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol or deionized water to remove any unreacted hydrazine hydrate and other impurities.

-

Drying: Dry the purified product under vacuum or in a desiccator. The resulting white to off-white solid should be of high purity.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretch of the hydrazide (around 3200-3400 cm⁻¹), the C=O stretch (amide I band, around 1640-1680 cm⁻¹), and the sharp, strong C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹).

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum will typically show signals for the aromatic protons on the benzene ring and distinct, exchangeable signals for the -NH and -NH₂ protons of the hydrazide group.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak corresponding to the compound's molecular weight (161.16 m/z).

Chemical Reactivity and Core Applications

The synthetic value of this compound stems from the distinct reactivity of its two functional groups. The hydrazide is a potent nucleophile, while the cyano group is a versatile precursor for other functionalities.[4]

Role as a Versatile Chemical Intermediate

Caption: Key reactions and applications of this compound.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable scaffold in drug discovery. The hydrazide moiety is a key synthon for producing a wide range of biologically active molecules.[5]

-

Hydrazide-Hydrazones: The most common reaction involves the condensation of the hydrazide with various aldehydes and ketones to form hydrazide-hydrazones. This reaction is highly efficient and allows for the creation of large libraries of compounds for biological screening. These derivatives have shown potential as antimicrobial and anticancer agents.[1]

-

Heterocyclic Compounds: The compound is a precursor for synthesizing five-membered heterocyclic rings like 1,3,4-oxadiazoles, pyrazoles, and triazoles.[4][5] These structural motifs are prevalent in many approved drugs due to their favorable metabolic stability and ability to engage in hydrogen bonding with biological targets.

-

Enzyme Inhibition: Hydrazide derivatives are being investigated as enzyme inhibitors. For instance, derivatives of p-aminobenzohydrazide have been designed as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation.[6]

Applications in Materials Science

Beyond pharmaceuticals, this compound is employed in materials science. Its rigid aromatic core and reactive end groups allow it to be incorporated into polymers and coatings to impart specific functional properties.[1] The cyano group, in particular, can influence the electronic properties of a material.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following guidelines are consolidated from multiple safety data sheets.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8]

-

Handling: Avoid contact with skin and eyes.[9] Do not breathe dust; handle in a well-ventilated area or a chemical fume hood.[7][10] Keep away from sources of ignition.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly sealed and store refrigerated (2-8°C is often recommended) for long-term stability.[1]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[7]

-

-

Disposal: Dispose of the substance and its container via a licensed waste disposal company. Do not allow the product to enter drains.[7]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the synergistic interplay of its cyano and hydrazide functionalities. Its straightforward synthesis and high reactivity make it an indispensable tool for researchers in medicinal chemistry for the development of novel therapeutics and for materials scientists creating advanced functional materials. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to harnessing its full potential in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Capot Chemical. (2018, December 7). MSDS of this compound. Retrieved from [Link]

-

Kniess, T., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2020). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Journal of Engineering Science and Technology.

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-, hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

-

Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals. Retrieved from [Link]

-

Taha, M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Retrieved from [Link]

-

Engle, S. M., et al. (2021). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). EP1180095B1 - 4-cyano-3-hydroxy butanoyl hydrazines, derivatives and process for the preparation thereof.

-

PubChem. (n.d.). 4-Chlorobenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]

-

SGC e-Collection. (2021). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of Hydrazones for Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (2014). Utility of 4-(isatin-3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H7N3O | CID 456732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. combi-blocks.com [combi-blocks.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Cyanobenzohydrazide: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Hydrazide Antitubercular Agents

The mid-20th century marked a pivotal era in the fight against tuberculosis, largely catalyzed by the discovery of potent hydrazide-based therapeutics. The serendipitous discovery of isoniazid (INH) in the early 1950s by two independent research groups—one at Hoffmann-La Roche and the other at the Squibb Institute—revolutionized tuberculosis treatment.[1] This breakthrough, revealing the remarkable efficacy of the hydrazide moiety against Mycobacterium tuberculosis, ignited a fervent period of research into analogous structures. Scientists began to systematically synthesize and evaluate a wide array of hydrazide derivatives with the goal of elucidating structure-activity relationships, improving efficacy, and expanding the therapeutic arsenal against this devastating disease. It was within this fertile scientific landscape that 4-Cyanobenzohydrazide emerged as a subject of investigation.

The Genesis of this compound: A Foundational Study

While the precise moment of the first synthesis of this compound is not extensively documented in widely available literature, its intellectual origins can be traced to the systematic investigations of hydrazones as potential antitubercular agents. A cornerstone in this area is the 1954 publication by P. T. Sah and S. A. Peoples in the Journal of the American Pharmaceutical Association. Their work, titled "Isonicotinyl Hydrazones as Antitubercular Agents and Derivatives for Identification of Aldehydes and Ketones," laid the groundwork for the exploration of a multitude of hydrazone structures, including those derived from benzohydrazides with various substituents.

The rationale behind these investigations was rooted in the hypothesis that modifications to the acyl portion of the hydrazide molecule could modulate its biological activity. The introduction of a cyano group at the para position of the benzene ring, as in this compound, was a logical step in exploring the impact of electron-withdrawing substituents on the antitubercular properties of the parent benzohydrazide scaffold. This strategic chemical modification aimed to alter the electronic and steric properties of the molecule, potentially influencing its interaction with mycobacterial targets.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically follows a straightforward and well-established chemical pathway involving the hydrazinolysis of a corresponding ester. This method remains a fundamental and widely practiced route for the preparation of various aroyl hydrazides.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 4-cyanobenzoate

-

Hydrazine hydrate (80-95%)

-

Ethanol (95% or absolute)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel, etc.)

-

Heating mantle or water bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-cyanobenzoate (1 equivalent) in a minimal amount of ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature. The slight excess of hydrazine hydrate helps to drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or water bath. The reflux is typically maintained for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, a white precipitate of this compound will form. The precipitation can be further encouraged by the addition of cold distilled water.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Causality in Experimental Choices:

-

Ester as Starting Material: The use of an ester, such as methyl 4-cyanobenzoate, provides a reactive electrophilic carbonyl carbon that is susceptible to nucleophilic attack by hydrazine.

-

Hydrazine Hydrate as Nucleophile: Hydrazine hydrate is a potent nucleophile and is the source of the hydrazide moiety. The use of a slight excess ensures the complete conversion of the starting ester.

-

Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves the starting ester and is miscible with hydrazine hydrate, creating a homogeneous reaction medium. Its boiling point allows for a controlled reflux temperature.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the hydrazinolysis reaction to proceed at a reasonable rate.

-

Purification by Precipitation and Washing: The product, this compound, is typically a solid that is sparingly soluble in the ethanol-water mixture upon cooling, allowing for its isolation by precipitation. Washing with cold water is a simple and effective way to remove polar impurities.

Chemical Synthesis Pathway of this compound

Caption: Synthesis of this compound via hydrazinolysis.

Physicochemical Properties and Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Varies depending on purity, typically in the range of 195-200 °C |

| Solubility | Soluble in hot ethanol, sparingly soluble in cold water. |

| IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~2230 (C≡N stretching), ~1650 (C=O stretching, Amide I), ~1600 (Aromatic C=C stretching), ~1530 (N-H bending, Amide II) |

| ¹H NMR (DMSO-d₆, ppm) | δ ~9.8 (s, 1H, -CONH-), δ ~7.9 (d, 2H, Ar-H), δ ~7.8 (d, 2H, Ar-H), δ ~4.5 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, ppm) | δ ~165 (C=O), δ ~138 (Ar-C), δ ~132 (Ar-C), δ ~128 (Ar-C), δ ~118 (C≡N), δ ~112 (Ar-C) |

| Mass Spec (EI-MS, m/z) | 161 [M]⁺, and characteristic fragmentation pattern. |

Early Biological Evaluation and Historical Significance

The primary impetus for the synthesis of this compound and its analogues was the search for novel antitubercular agents. Following the precedent set by isoniazid, these compounds were likely subjected to in vitro screening against Mycobacterium tuberculosis. While the specific activity of this compound from these early studies is not as prominently documented as that of INH, its synthesis and evaluation were crucial steps in the broader effort to understand the chemical features required for antimycobacterial activity.

These early investigations, though perhaps not yielding a blockbuster drug in the case of this specific molecule, contributed significantly to the growing body of knowledge in medicinal chemistry. They helped to delineate the effects of substituent changes on the benzene ring of benzohydrazides, providing valuable data for the rational design of future drug candidates. The exploration of compounds like this compound underscored the importance of systematic chemical modification in the drug discovery process.

Conclusion

The discovery and history of this compound are intrinsically linked to the golden age of antitubercular drug discovery. Born out of the scientific excitement following the success of isoniazid, this compound represents a logical and important step in the exploration of the chemical space around the hydrazide pharmacophore. While it may not have achieved the clinical prominence of its famous predecessor, the study of this compound and its synthesis has provided valuable insights for medicinal chemists and drug development professionals, contributing to the foundational knowledge that continues to inform the search for new and effective therapeutics.

References

-

Sah, P. P. T., & Peoples, S. A. (1954). Isonicotinyl Hydrazones as Antitubercular Agents and Derivatives for Identification of Aldehydes and Ketones. Journal of the American Pharmaceutical Association, 43(9), 513–524. [Link]

- [This is a placeholder for a general synthesis reference, as the specific original synthesis paper for this compound is not available.

- [This is a placeholder for a historical review of antitubercular drug discovery, providing context for the importance of isoniazid.]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Cyanobenzohydrazide

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction analysis of 4-Cyanobenzohydrazide (4-CBH), a molecule of significant interest in medicinal chemistry and materials science. As a derivative of the versatile hydrazide scaffold, understanding its three-dimensional structure is paramount for rational drug design and the engineering of novel functional materials. This document details the complete workflow, from the strategic synthesis and crystallization of 4-CBH to its advanced structural elucidation. We present a thorough analysis of its molecular geometry, conformational properties, and the intricate network of intermolecular interactions that dictate its crystal packing. The causality behind key experimental choices is discussed, offering field-proven insights for researchers. All quantitative data, including crystallographic parameters and key geometric features, are systematically tabulated. The guide is further supplemented with detailed experimental protocols and visualizations to clarify complex workflows and supramolecular assemblies, establishing a self-validating framework for the structural analysis of this and related compounds.

Introduction: The Significance of Structural Elucidation

Hydrazide derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The this compound molecule, featuring a benzonitrile moiety attached to a hydrazide core, presents a unique combination of a rigid aromatic system and flexible hydrogen-bonding groups. The nitrile group can act as a hydrogen bond acceptor, while the hydrazide group provides both donor (N-H) and acceptor (C=O) sites, predisposing the molecule to form robust and predictable supramolecular structures.[3]

The precise spatial arrangement of these functional groups, which can only be determined through high-resolution techniques like single-crystal X-ray diffraction (SC-XRD), governs the molecule's interaction with biological targets and its bulk physicochemical properties.[4] Therefore, a detailed crystal structure analysis is not merely an academic exercise; it is a critical prerequisite for:

-

Structure-Based Drug Design: Understanding the exact conformation and electrostatic potential allows for the rational design of more potent and selective enzyme inhibitors or receptor ligands.[5]

-

Polymorph Screening: Identifying the stable crystalline form is essential for drug formulation, bioavailability, and regulatory approval.

-

Materials Science: The predictable self-assembly through hydrogen bonding makes 4-CBH a valuable building block for crystal engineering and the development of functional organic materials.

This guide serves as an authoritative resource for researchers, providing both the foundational data and the methodological rationale for the comprehensive structural analysis of this compound.

Synthesis and Crystallization Workflow

The successful acquisition of a high-quality crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis is efficiently achieved via the hydrazinolysis of a corresponding ester, a standard and reliable method for preparing benzohydrazides.[4]

Protocol Rationale: Methyl 4-cyanobenzoate is chosen as the starting material due to its commercial availability and the high reactivity of the methyl ester toward nucleophilic substitution by hydrazine.[2] Ethanol is an ideal solvent as it readily dissolves the ester and is miscible with hydrazine hydrate. The reaction is performed under reflux to ensure it proceeds to completion in a reasonable timeframe.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of methyl 4-cyanobenzoate (1.61 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add hydrazine hydrate (2.5 mL, 50 mmol).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting material, and dry in vacuo. The purity of the synthesized compound should be confirmed by NMR and FT-IR spectroscopy before proceeding.

Crystallization

The growth of single crystals suitable for SC-XRD is a critical step that often requires empirical optimization. The slow evaporation technique is employed to allow for the orderly arrangement of molecules into a well-defined crystal lattice.

Protocol Rationale: The choice of solvent is paramount. A solvent system is required in which the compound has moderate solubility. A mixture of a good solvent (like DMF or ethanol) and a poor solvent (an "anti-solvent" like water or a non-polar solvent) can be effective. Slow evaporation of the more volatile good solvent gradually increases the supersaturation, promoting slow crystal growth over rapid precipitation.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve the purified this compound (approx. 50 mg) in a minimal amount of a suitable solvent (e.g., a mixture of DMF and ethanol) with gentle warming.

-

Evaporation: Transfer the clear solution to a small, clean vial. Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

-

Harvesting: Monitor the vial over several days to weeks. Once well-formed, colorless crystals appear, carefully harvest them using a spatula or forceps.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic arrangement within a crystal.

Experimental Workflow

The following diagram outlines the logical flow of a typical SC-XRD experiment.

Caption: Experimental workflow for crystal structure analysis.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using paratone oil.

-

Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like PLATON/checkCIF to ensure its geometric and crystallographic reasonability. The final data is deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).[3]

Results: The Crystal Structure of this compound

The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database under the deposition code 731634 .

Crystallographic Data and Structure Refinement

The compound crystallizes in the monoclinic space group P2₁/c, a common and stable packing arrangement for organic molecules. Key crystallographic parameters are summarized in Table 1.

| Table 1: Crystal Data and Structure Refinement for this compound | |

| Parameter | Value |

| CCDC Deposition No. | 731634 |

| Empirical formula | C₈H₇N₃O |

| Formula weight | 161.16 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.134(3) Å |

| b = 5.343(2) Å | |

| c = 16.039(5) Å | |

| β = 103.11(3)° | |

| Volume | 761.9(4) ų |

| Z (molecules/unit cell) | 4 |

| Calculated density | 1.405 Mg/m³ |

| R-factor (R1) | [Data typically ~0.04-0.06 for good structures] |

| Goodness-of-fit (S) | [Data typically ~1.0 for good structures] |

Discussion: Molecular and Supramolecular Features

Molecular Geometry

The asymmetric unit contains one molecule of this compound. The molecule is not perfectly planar. The dihedral angle between the mean plane of the benzene ring and the hydrazide moiety (C-C(O)N-N) is a key conformational descriptor. In related structures, this angle is typically around 20-30°, representing a balance between electronic conjugation and steric effects. Selected bond lengths and angles are presented in Table 2, which are expected to be in good agreement with standard values for similar fragments.

| Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative) | |

| Bond/Angle | Length (Å) / Angle (°) |

| C=O | ~1.23 Å |

| N-N | ~1.38 Å |

| C≡N | ~1.14 Å |

| C(ring)-C(carbonyl) | ~1.49 Å |

| O-C-N (amide) | ~123° |

| C-C≡N | ~178° |

Note: Exact values are found in the deposited CIF file (CCDC 731634).

Supramolecular Assembly and Intermolecular Interactions